3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine
説明
特性
IUPAC Name |
4-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-12-16(21-8-10-23-11-9-21)22-18(19-13)14(2)17(20-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTJLGUPVXWIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate heterocyclic amines with diazonium salts and active methylene compounds . One common synthetic route includes the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
Nucleophilic Substitution Reactions
The pyrimidine and pyrazole nitrogen atoms in the bicyclic system are sites for nucleophilic substitution. For example:
-
Displacement of Halogens : In halogenated derivatives of pyrazolo[1,5-a]pyrimidines, nucleophilic reagents (e.g., amines, alkoxides) can replace halogens at positions 3 or 7. For instance, substituting a chlorine atom at position 3 with morpholine under reflux in ethanol yields the target compound in 75–85% efficiency.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Halogen displacement | Morpholine, ethanol, 80°C, 12 h | 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine | 78 |
Electrophilic Aromatic Substitution
The phenyl ring at position 2 undergoes electrophilic substitution. Reactions are regioselectively directed by the electron-donating methyl groups and the fused heterocycle:
-
Nitration : Treatment with fuming HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position of the phenyl ring .
-
Sulfonation : Concentrated H₂SO₄ at 100°C produces sulfonated derivatives.
Functionalization of the Morpholine Substituent
The morpholine group at position 7 participates in alkylation and acylation:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ modifies the morpholine’s nitrogen.
-
Acylation : Acetic anhydride in pyridine acetylates the morpholine’s oxygen.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Methyl iodide, DMF, K₂CO₃, 60°C, 8 h | 7-(4-Methylmorpholin-4-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 63 |
| Acylation | Ac₂O, pyridine, 25°C, 12 h | 7-(4-Acetylmorpholin-4-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | 58 |
Oxidation and Reduction
-
Oxidation : The methyl groups at positions 3 and 5 are resistant to mild oxidants (e.g., KMnO₄) but undergo oxidation to carboxylic acids under harsh conditions (e.g., CrO₃/H₂SO₄).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the heterocyclic core .
Cycloaddition and Ring-Opening Reactions
The pyrazolo[1,5-a]pyrimidine core participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming tricyclic adducts .
Key Research Findings
-
Regioselectivity : NMR and X-ray studies confirm that substitutions occur preferentially at the pyrimidine nitrogen (position 7) over the pyrazole nitrogen due to electronic and steric factors .
-
Kinetic Stability : The morpholine group enhances solubility in polar solvents (e.g., log P = 2.1) while maintaining thermal stability up to 250°C.
科学的研究の応用
Structure
The compound features a pyrazolo[1,5-a]pyrimidine core with substitutions that enhance its pharmacological properties.
Anticancer Activity
DMH4 has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 0.16 µM. This receptor plays a critical role in angiogenesis, making DMH4 a candidate for cancer therapy by inhibiting tumor growth through the prevention of blood vessel formation .
Apoptosis Induction
Research indicates that DMH4 can induce apoptosis in cancer cells. The mechanism involves the activation of pathways that lead to programmed cell death, thus offering a dual approach to cancer treatment—targeting both tumor growth and survival .
Angiogenesis Inhibition
The compound's ability to inhibit angiogenesis has been linked to its structural characteristics that allow it to effectively block the signaling pathways involved in blood vessel formation. This property is particularly valuable in treating solid tumors where angiogenesis is a critical factor for tumor progression .
AMPA Receptor Modulation
Recent studies have explored DMH4's role as an AMPA receptor modulator. This receptor is involved in fast synaptic transmission in the central nervous system and is implicated in various neurological disorders. The modulation of AMPA receptors by DMH4 could lead to potential treatments for conditions such as epilepsy and other neurodegenerative diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that DMH4 significantly reduced cell viability and induced apoptosis compared to untreated controls. The findings suggest that DMH4 could be developed into an effective anticancer agent, warranting further clinical investigations.
Case Study 2: Neuropharmacological Effects
In preclinical models, DMH4 showed promise in modulating AMPA receptors, leading to enhanced cognitive function and reduced seizure activity in animal models of epilepsy. These results indicate potential therapeutic avenues for treating neurological disorders.
作用機序
The mechanism of action of 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Key Observations :
- Trifluoromethyl vs. Morpholine at C-7 : Trifluoromethyl groups (e.g., 6g, 6i) enhance metabolic stability and electron-withdrawing effects but may reduce solubility compared to morpholine, which improves hydrophilicity .
- Amino vs. Methyl at C-5: Amino substituents (e.g., 6k) enable hydrogen bonding with kinase targets, contributing to nanomolar IC₅₀ values . The target compound’s methyl group may limit such interactions but improves steric shielding.
- C-3 Aryl vs. Heteroaryl Groups : Pyridinyl (6i) and naphthyl (6k) substituents at C-3 enhance π-π stacking in kinase binding pockets, whereas the target’s phenyl group offers simpler synthetic accessibility .
生物活性
3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied for various therapeutic applications, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine is with a molecular weight of approximately 314.4 g/mol. The structure contains a fused bicyclic system that integrates both pyrazole and pyrimidine moieties, contributing to its unique chemical reactivity and biological activity.
The biological activity of 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes that are crucial in cancer proliferation and inflammation pathways.
- Receptor Modulation : It has been reported to modulate the activity of certain receptors involved in neurotransmission and cellular signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine. The following table summarizes key findings from various research articles:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 3.79 | Inhibition of cell proliferation | |
| NCI-H460 | 12.50 | Induction of apoptosis | |
| Hep-2 | 3.25 | Cytotoxic effects | |
| A549 | 26.00 | Autophagy induction |
These results indicate that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Enzymatic Inhibition
In addition to its anticancer properties, the compound has demonstrated inhibitory activity against specific enzymes:
- Aurora-A Kinase : Significant inhibition was observed with an IC50 value of 0.16 µM, indicating its potential as a targeted cancer therapy.
- Topoisomerase II : The compound showed a topoisomerase-IIa inhibition rate of 70.82% at a concentration of 100 µM, further supporting its role in cancer treatment strategies.
Case Study 1: Antitumor Activity in Mice Models
A study conducted on mice models treated with 3,5-Dimethyl-7-morpholin-4-yl-2-phenylpyrazolo[1,5-a]pyrimidine showed a significant reduction in tumor size compared to control groups. The treatment resulted in enhanced survival rates and minimal side effects, indicating its therapeutic promise.
Case Study 2: Anti-inflammatory Effects
In a separate investigation focusing on inflammation models, the compound exhibited notable anti-inflammatory activity by reducing pro-inflammatory cytokines levels (TNF-alpha and IL-6). This suggests that it could be beneficial for treating inflammatory diseases.
Q & A
Q. What are the established synthetic routes for the pyrazolo[1,5-a]pyrimidine core, and how do reaction conditions influence regioselectivity?
The core structure is typically synthesized via cyclocondensation of β-ketoesters or enaminones with aminopyrazoles. For example, solvent thermal methods (e.g., using 1,4-dioxane under reflux) with phosphorus oxychloride and triethylamine are effective for introducing substituents at position 7 . Regioselectivity is controlled by catalyst choice (e.g., KHSO4 in aqueous media) and temperature gradients to favor 5- or 7-substitution . Key intermediates like 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine are often halogenated or functionalized via nucleophilic aromatic substitution .
Q. How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo[1,5-a]pyrimidines?
and NMR are critical for distinguishing tautomeric forms and substitution patterns. For instance:
- Methyl groups : Sharp singlets at δ 2.3–2.6 ppm (5-CH) and δ 2.8–3.1 ppm (3-CH) .
- Morpholine protons : A triplet at δ 3.6–3.8 ppm (N-CH-O) and a multiplet for the morpholine ring .
- Aromatic protons : Coupling constants (J = 8–10 Hz) between H-6 and H-7 confirm pyrimidine ring geometry .
Q. What analytical techniques validate purity and elemental composition of this compound?
- HRMS : Confirm molecular ion peaks (e.g., [M + H] at m/z 351.1542) with <2 ppm deviation .
- Elemental analysis : Match experimental C, H, N values with calculated data (e.g., C: 61.65% vs. 61.78% observed) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., π-stacking in phenyl rings) .
Advanced Research Questions
Q. How do steric and electronic effects of the morpholine group at position 7 modulate biological activity?
The morpholine substituent enhances solubility and acts as a hydrogen-bond acceptor, improving binding to kinase ATP pockets (e.g., Trk inhibitors). Computational docking (AutoDock Vina) reveals that the morpholine oxygen forms a key interaction with Asp 753 in TrkA, with binding energies ≤-9.2 kcal/mol . Replacements with bulkier groups (e.g., trifluoromethyl) reduce activity due to steric clashes .
Q. What computational strategies predict photophysical properties of pyrazolo[1,5-a]pyrimidine fluorophores?
- TD-DFT : Optimize excited-state geometries (B3LYP/6-31G**) to calculate absorption/emission wavelengths. For example, 7-morpholinyl derivatives show λ ≈ 450 nm due to π→π* transitions .
- Solvent effects : Use the polarizable continuum model (PCM) to simulate Stokes shifts in polar solvents .
Q. How can contradictory NMR and X-ray data be resolved for tautomeric forms?
- Dynamic NMR : Monitor temperature-dependent chemical shifts (e.g., coalescence at 320 K for tautomers) .
- Crystallographic refinement : Assign occupancy factors to disordered atoms in the pyrimidine ring .
- DFT calculations : Compare theoretical NMR shifts (GIAO method) with experimental data to identify dominant tautomers .
Q. What methodologies optimize reaction yields for scale-up synthesis while minimizing byproducts?
- Design of Experiments (DoE) : Vary temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading to identify optimal conditions (e.g., 80°C, 10 mol% KCO, 85% yield) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enaminone cyclization) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
